molecular formula C14H9Cl2N3O B065972 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 175135-30-5

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No. B065972
CAS RN: 175135-30-5
M. Wt: 306.1 g/mol
InChI Key: BAHBAEPZFPEIGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives has been achieved through different methods, including the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane, offering high yields and confirming the structure through various spectroscopic methods (Souldozi et al., 2007). Another efficient synthesis approach involves the reaction of amidoximes with isatoic anhydrides, expanding the scope to include various substituents and demonstrating the versatility of 1,3,4-oxadiazole synthesis (Tarasenko et al., 2021).

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole derivatives has been extensively characterized. Single-crystal X-ray diffraction studies reveal the coplanarity of aromatic rings and detailed molecular geometry, providing insights into the structural basis of their properties (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole derivatives include copper-catalyzed domino protocols and electrosynthesis, showcasing the compound's reactivity and the potential for creating structurally diverse derivatives through intramolecular coupling and decarboxylative processes (Xu et al., 2015).

Physical Properties Analysis

Physical properties, such as stability and molecular interactions, have been elucidated through various analytical techniques, including spectroscopy and density functional theory (DFT) calculations. These studies contribute to understanding the electron-withdrawing effects of the OXD units and their impact on the physical properties of these compounds (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives are highlighted by their reactivity and potential for further functionalization. Investigations into electrosynthesis and decarboxylative coupling reactions underscore the chemical versatility and potential application of these compounds in various fields (Qian et al., 2020).

Scientific Research Applications

Anti-Inflammatory Activities

A significant application of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline derivatives is in anti-inflammatory activities. Koksal et al. (2013) synthesized a series of compounds related to this chemical structure and evaluated them for anti-inflammatory and ulcerogenic activities. They discovered that these compounds exhibit notable anti-inflammatory effects, with certain derivatives showing particularly strong activity while causing less gastric ulceration compared to standard drugs (Koksal, Yarim, Erdal, & Bozkurt, 2013).

Antitumor Activity

In cancer research, derivatives of this chemical have shown promise. Maftei et al. (2016) described the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from related compounds. Their in vitro assessment revealed good potency against a panel of 12 cell lines, indicating potential antitumor properties (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a key area of research. Souldozi et al. (2007) reported the synthesis of this compound, confirming its structure through various spectroscopic methods and X-ray crystallography. Their research aids in understanding the molecular structure crucial for its potential applications (Souldozi, Ślepokura, Lis, & Ramazani, 2007).

Antidiabetic, Anti-inflammatory, and Anticancer Activities

Further expanding its potential, Kavitha et al. (2016) synthesized derivatives of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline and screened them for antidiabetic, anti-inflammatory, and anticancer activities. This study highlights the versatility of these compounds in various therapeutic areas (Kavitha, Kannan, & Gnanavel, 2016).

Safety and Hazards

This compound can cause skin irritation and severe eye irritation . When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides . It is highly toxic when absorbed through the skin, swallowed, or when vapors from the heated material are inhaled .

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . Based on these techniques, these compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)13-18-19-14(20-13)9-3-1-2-4-12(9)17/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBAEPZFPEIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379145
Record name 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

CAS RN

175135-30-5
Record name 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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